molecular formula C13H14N4O6S2 B12697001 4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide CAS No. 83763-50-2

4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide

Katalognummer: B12697001
CAS-Nummer: 83763-50-2
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: WRQIIXLYPOTIEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminophenyl group, a methylsulphonyl group, and a nitrobenzenesulphonamide group.

Vorbereitungsmethoden

The synthesis of 4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes nitration, sulphonation, and amination reactions under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulphonamide group can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    4-Aminophenol: Known for its use in the synthesis of dyes and pharmaceuticals.

    N-(Methylsulphonyl)aniline: Used as an intermediate in organic synthesis.

    3-Nitrobenzenesulphonamide: Studied for its potential biological activities.

These compounds share some structural similarities but differ in their specific applications and properties.

Eigenschaften

CAS-Nummer

83763-50-2

Molekularformel

C13H14N4O6S2

Molekulargewicht

386.4 g/mol

IUPAC-Name

4-(4-aminoanilino)-N-methylsulfonyl-3-nitrobenzenesulfonamide

InChI

InChI=1S/C13H14N4O6S2/c1-24(20,21)16-25(22,23)11-6-7-12(13(8-11)17(18)19)15-10-4-2-9(14)3-5-10/h2-8,15-16H,14H2,1H3

InChI-Schlüssel

WRQIIXLYPOTIEK-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)NS(=O)(=O)C1=CC(=C(C=C1)NC2=CC=C(C=C2)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.